1-Chloro-1H-benzimidazole
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Overview
Description
1-Chloro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1H-benzimidazole can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with chloroform in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction leads to the formation of this compound with good yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzimidazole derivatives.
Oxidation: The compound can be oxidized to form benzimidazole-1-oxide under specific conditions.
Reduction: Reduction of this compound can yield 1H-benzimidazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed:
- Substituted benzimidazole derivatives
- Benzimidazole-1-oxide
- 1H-benzimidazole
Scientific Research Applications
1-Chloro-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-1H-benzimidazole and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity . The compound can also interfere with DNA and RNA synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-Chloro-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1H-benzimidazole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloro-1H-benzimidazole: Chlorine atom is at the second position, leading to variations in chemical properties and applications.
5,6-Dimethyl-1H-benzimidazole: Contains additional methyl groups, affecting its pharmacological profile.
Uniqueness: The presence of the chlorine atom at the first position in this compound imparts unique chemical reactivity and enhances its potential for various applications, distinguishing it from other benzimidazole derivatives .
Properties
CAS No. |
348619-94-3 |
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Molecular Formula |
C7H5ClN2 |
Molecular Weight |
152.58 g/mol |
IUPAC Name |
1-chlorobenzimidazole |
InChI |
InChI=1S/C7H5ClN2/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H |
InChI Key |
QHPMUZRQTOYDJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2Cl |
Origin of Product |
United States |
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